molecular formula C28H42O5Si B13851177 21-O-tert-Butyldimethylsilyl Methyl Prednisone

21-O-tert-Butyldimethylsilyl Methyl Prednisone

Cat. No.: B13851177
M. Wt: 486.7 g/mol
InChI Key: FYVRZHLKXNGJHP-ANEPGNOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

21-O-tert-Butyldimethylsilyl Methyl Prednisone is a synthetic derivative of Meprednisone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The compound is characterized by the presence of a tert-butyldimethylsilyl group, which enhances its stability and solubility in organic solvents.

Properties

Molecular Formula

C28H42O5Si

Molecular Weight

486.7 g/mol

IUPAC Name

(6S,8S,9S,10S,13S,14S,17R)-17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-17-hydroxy-6,10,13-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C28H42O5Si/c1-17-13-19-20-10-12-28(32,23(31)16-33-34(7,8)25(2,3)4)27(20,6)15-22(30)24(19)26(5)11-9-18(29)14-21(17)26/h9,11,14,17,19-20,24,32H,10,12-13,15-16H2,1-8H3/t17-,19-,20-,24+,26+,27-,28-/m0/s1

InChI Key

FYVRZHLKXNGJHP-ANEPGNOESA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC(=O)[C@@H]2[C@]4(C1=CC(=O)C=C4)C)C)(C(=O)CO[Si](C)(C)C(C)(C)C)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(=O)CO[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

The synthesis of 21-O-tert-Butyldimethylsilyl Methyl Prednisone involves the protection of the hydroxyl group at the 21st position of Meprednisone with a tert-butyldimethylsilyl group. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Chemical Reactions Analysis

21-O-tert-Butyldimethylsilyl Methyl Prednisone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tert-butyldimethylsilyl group can be replaced by other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

21-O-tert-Butyldimethylsilyl Methyl Prednisone is used in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of other steroid derivatives.

    Biology: The compound is used to study the effects of glucocorticoids on cellular processes.

    Medicine: It is investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of 21-O-tert-Butyldimethylsilyl Methyl Prednisone involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell proliferation. The compound’s molecular targets include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways.

Comparison with Similar Compounds

21-O-tert-Butyldimethylsilyl Methyl Prednisone is unique due to its enhanced stability and solubility compared to other glucocorticoids. Similar compounds include:

    Prednisone: A widely used glucocorticoid with anti-inflammatory properties.

    Meprednisone: The parent compound of 21-O-tert-Butyldimethylsilyl Methyl Prednisone.

    Dexamethasone: A potent glucocorticoid with a longer duration of action. The tert-butyldimethylsilyl group in 21-O-tert-Butyldimethylsilyl Methyl Prednisone provides added stability, making it a valuable compound for research and industrial applications.

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